

Application Notes and Protocols for In Vivo Administration of DSM705

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Compound of Interest		
Compound Name:	DSM705	
Cat. No.:	B10823750	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM705 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in Plasmodium parasites, the causative agents of malaria.[1] Its high selectivity for the parasite enzyme over the human counterpart makes it a promising candidate for antimalarial drug development.[2][3] These application notes provide detailed protocols for the preparation and in vivo administration of **DSM705** for preclinical research. It is crucial to note that the hydrochloride salt form of **DSM705** generally offers improved water solubility and stability.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **DSM705** is presented below.

Property	Value	Reference
Molecular Formula	C19H19F3N6O	[4]
Molecular Weight	404.39 g/mol	[2]
CAS Number	2653225-38-6	[2]

In Vivo Efficacy and Pharmacokinetics



DSM705 has demonstrated significant efficacy in suppressing parasitemia in mouse models of malaria.[2][4] Pharmacokinetic studies have revealed high oral bioavailability.[2][4]

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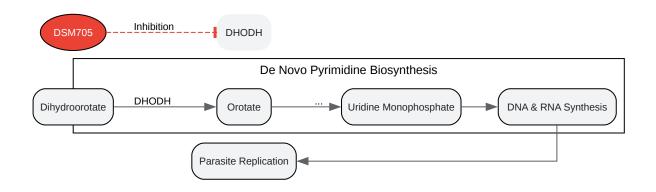
Dosage	Administration Route	Dosing Regimen	Outcome	Reference
3-200 mg/kg	Oral (p.o.)	Twice daily for 6 days	Dose-dependent parasite killing; 50 mg/kg fully suppressed parasitemia by days 7-8	[2][4][5]

Pharmacokinetics in Swiss Outbred Mice

| Dosage | Administration Route | Bioavailability (F) | Half-life (t1/2) | Cmax | Reference | | --- | --- | --- | --- | 2.6 mg/kg | Oral (p.o.) | 74% | 3.4 h | 2.6 µM |[2][4][5] | 24 mg/kg | Oral (p.o.) | 70% | 4.5 h | 20 µM |[2][4][5] | 2.3 mg/kg | Intravenous (i.v.) | N/A | N/A | N/A | [2][4][5] |

Signaling Pathway of DHODH Inhibition

DSM705 exerts its antimalarial effect by inhibiting the Plasmodium DHODH enzyme. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and ultimately for parasite replication.



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Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by DSM705.

Experimental Protocols

Note: These protocols are for reference. Researchers should optimize formulations based on their specific experimental needs and the physicochemical properties of their specific batch of **DSM705**. The use of freshly prepared formulations is strongly recommended for optimal results.[4]

Protocol 1: Aqueous-Based Formulation for Oral Administration

This formulation is suitable for achieving a clear solution for oral gavage.

Materials:

- DSM705 hydrochloride
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of DSM705 in DMSO.
- In a separate tube, add the required volumes of DMSO (10% of final volume), PEG300 (40% of final volume), and Tween-80 (5% of final volume).
- Mix the components from step 2 thoroughly.
- Add the DSM705 stock solution to the vehicle mixture.
- Add saline to reach the final desired volume (45% of final volume).



 Vortex or sonicate until a clear solution is obtained. This protocol can achieve a solubility of at least 2.5 mg/mL.[5]

Protocol 2: Oil-Based Formulation for Oral Administration

This formulation provides an alternative for oral administration, particularly if aqueous-based formulations present stability or tolerability issues.

Materials:

- DSM705
- Dimethyl sulfoxide (DMSO)
- Corn oil

Procedure:

- Prepare a stock solution of **DSM705** in DMSO (10% of the final volume).
- Add the **DSM705** stock solution to the corn oil (90% of the final volume).
- Vortex or sonicate until the compound is fully suspended or dissolved. A solubility of at least
 2.5 mg/mL can be achieved.[5]

Protocol 3: Formulation for Intravenous Administration

For intravenous administration, a formulation ensuring complete solubility and physiological compatibility is essential.

Materials:

- DSM705 hydrochloride
- Dimethyl sulfoxide (DMSO)
- Captisol® (or other suitable solubilizing agent like 20% SBE-β-CD in Saline)



• Saline (0.9% NaCl)

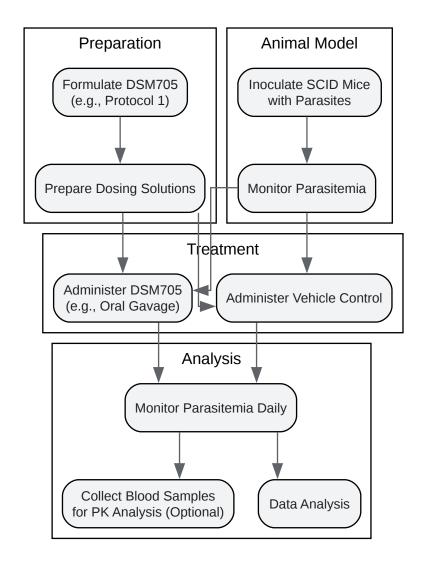
Procedure:

- Prepare a stock solution of **DSM705** in DMSO (10% of the final volume).
- In a separate tube, prepare the vehicle by mixing Captisol® (or equivalent) with saline (90% of the final volume).
- Slowly add the DSM705 stock solution to the vehicle while vortexing.
- Ensure the final solution is clear and free of precipitation before administration. A solubility of at least 2.5 mg/mL can be achieved with 10% DMSO in 90% (20% SBE-β-CD in Saline).[5]

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of **DSM705** in a mouse model of malaria.





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Caption: General workflow for an in vivo efficacy study of **DSM705**.

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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of DSM705]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823750#how-to-prepare-dsm705-for-in-vivo-administration]

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